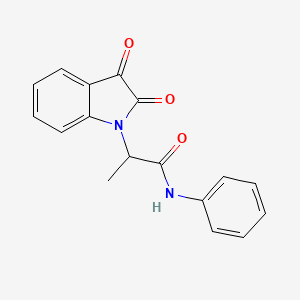![molecular formula C20H24N2O2 B4390521 N-(tert-butyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B4390521.png)
N-(tert-butyl)-2-[(3-phenylpropanoyl)amino]benzamide
Vue d'ensemble
Description
N-(tert-butyl)-2-[(3-phenylpropanoyl)amino]benzamide, also known as N-tert-Butyl-3-(4-(2-methyl-2-phenylpropanamido)phenyl)propanamide, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 393.52 g/mol. This compound has gained significant attention due to its potential applications in various fields of science.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-2-[(3-phenylpropanoyl)amino]benzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes and proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in cells. This inhibition leads to the accumulation of proteins in cells, which can have various effects on cell function.
Biochemical and Physiological Effects
N-(tert-butyl)-2-[(3-phenylpropanoyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to the inhibition of tumor growth. It has also been shown to have anti-inflammatory effects, which can reduce inflammation in various tissues and organs.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-2-[(3-phenylpropanoyl)amino]benzamide has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively easy to synthesize. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, one limitation is that it can be expensive to purchase, which can limit its use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the use of N-(tert-butyl)-2-[(3-phenylpropanoyl)amino]benzamide in scientific research. One potential direction is the development of this compound as a drug candidate for the treatment of cancer and other diseases. Another potential direction is the use of this compound as a tool for studying the function of proteins and enzymes in various biological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Applications De Recherche Scientifique
N-(tert-butyl)-2-[(3-phenylpropanoyl)amino]benzamide has been widely used in scientific research due to its potential applications in various fields. It has been studied extensively for its use as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. This compound has also been used as a tool for studying the function of proteins and enzymes in various biological processes.
Propriétés
IUPAC Name |
N-tert-butyl-2-(3-phenylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-20(2,3)22-19(24)16-11-7-8-12-17(16)21-18(23)14-13-15-9-5-4-6-10-15/h4-12H,13-14H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVDKNZSWVTKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B4390439.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4390443.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B4390452.png)
![2-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide](/img/structure/B4390458.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4390486.png)

![2-{3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4390500.png)
![N~1~-cyclopropyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B4390508.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B4390523.png)
![N-(2,5-dichlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4390527.png)

![N-[4-(allyloxy)phenyl]-2-(phenylthio)propanamide](/img/structure/B4390533.png)
![2-{[3-ethoxy-4-(2-propyn-1-yloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4390535.png)
